Ethyl 2-acetoxybenzoate

Description

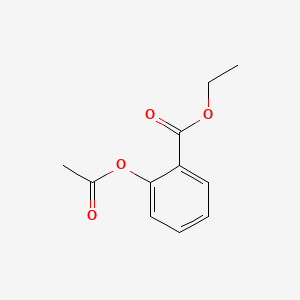

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-acetyloxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-3-14-11(13)9-6-4-5-7-10(9)15-8(2)12/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYDSGXAKLVZWIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60200948 | |

| Record name | Ethyl acetylsalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60200948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

529-68-0 | |

| Record name | Ethyl 2-acetoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl acetylsalicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl acetylsalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60200948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl O-acetylsalicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.699 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL ACETYLSALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX19C5613T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Ethyl 2-Acetoxybenzoate from Salicylic Acid

Abstract

This guide provides a comprehensive, in-depth exploration of the synthetic pathway to Ethyl 2-acetoxybenzoate, commencing from salicylic acid. The synthesis is presented as a two-stage process: the initial Fischer-Speier esterification of salicylic acid to yield the intermediate, ethyl salicylate, followed by the acetylation of this intermediate to produce the final product, this compound. This document is structured to provide researchers, scientists, and drug development professionals with a robust understanding of the underlying reaction mechanisms, detailed experimental protocols, and requisite analytical characterization techniques. By explaining the causality behind experimental choices and integrating self-validating protocols through rigorous purification and spectroscopic analysis, this guide upholds the principles of scientific integrity and provides a reliable framework for laboratory application.

Part 1: Synthesis of Ethyl Salicylate via Fischer-Speier Esterification

The initial step in the synthesis is the conversion of salicylic acid to its ethyl ester, ethyl salicylate. This transformation is a classic example of the Fischer-Speier esterification, an acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[1][2]

Reaction Mechanism: Fischer-Speier Esterification

The Fischer esterification is a reversible process that relies on an acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid, to proceed at a practical rate.[2][3] The mechanism involves several equilibrium steps:

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of salicylic acid. This crucial step significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[1][4]

-

Nucleophilic Attack: A molecule of ethanol, acting as a weak nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The lone pair on the remaining hydroxyl group pushes down to reform the carbonyl double bond, expelling a molecule of water.

-

Deprotonation: The protonated ester is deprotonated by a base (such as water or the conjugate base of the catalyst) to regenerate the acid catalyst and yield the final ester product, ethyl salicylate.[4]

To drive this reversible reaction toward the product side, a large excess of the alcohol reactant (ethanol) is typically used, in accordance with Le Châtelier's principle.[4]

Caption: Acid-catalyzed mechanism for the formation of ethyl salicylate.

Experimental Protocol: Synthesis of Ethyl Salicylate

This protocol is designed as a self-validating system, where successful isolation and characterization of the intermediate confirm the efficacy of the procedure before proceeding.

Reagents and Equipment:

-

Salicylic Acid

-

Absolute Ethanol (200 proof)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

100 mL Round-bottom flask

-

Reflux condenser

-

Heating mantle or hot plate

-

Separatory funnel

-

Standard glassware for extraction and distillation

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, combine 13.8 g (0.10 mol) of salicylic acid and 40 mL (approx. 0.68 mol) of absolute ethanol.[5]

-

Catalyst Addition: While gently swirling the flask, cautiously add 1.5 mL of concentrated sulfuric acid. Caution: This addition is exothermic and should be done slowly.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle boil using a heating mantle. Allow the reaction to reflux for a minimum of 90 minutes.[5][6] The condenser is essential to prevent the volatile ethanol from escaping.[5]

-

Work-up and Neutralization: After cooling the reaction mixture to room temperature, transfer it to a 250 mL separatory funnel. Add 50 mL of cold water.

-

Carefully neutralize the unreacted sulfuric acid and salicylic acid by adding saturated sodium bicarbonate solution in small portions until effervescence ceases.[7] This step is critical as it converts the acidic impurities into their water-soluble sodium salts.

-

Extraction: Extract the aqueous layer with 30 mL of dichloromethane or diethyl ether. Combine the organic layers in the separatory funnel and wash with 30 mL of water, followed by 30 mL of brine.

-

Drying and Solvent Removal: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Filter the solution to remove the drying agent and remove the solvent using a rotary evaporator.

-

Purification: The crude ethyl salicylate, an oily liquid, can be purified by vacuum distillation to yield a clear, colorless liquid with a characteristic wintergreen odor.[8][9]

Characterization of Ethyl Salicylate

-

Appearance: Colorless liquid with a pleasant wintergreen-like odor.[8]

-

Infrared (IR) Spectroscopy: The IR spectrum is a crucial tool for confirming the functional groups present. Key absorptions include:

-

¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation. Expected signals include:

-

A triplet around 1.4 ppm (3H) for the methyl (-CH₃) protons of the ethyl group.

-

A quartet around 4.4 ppm (2H) for the methylene (-CH₂-) protons of the ethyl group.[12]

-

A singlet for the phenolic proton (-OH), which may be broad and its chemical shift can vary.

-

A series of multiplets in the aromatic region (6.8-7.8 ppm) for the four protons on the benzene ring.

-

Part 2: Synthesis of this compound from Ethyl Salicylate

The second stage involves the acetylation of the phenolic hydroxyl group of ethyl salicylate using acetic anhydride. This reaction converts the phenol into an acetate ester, yielding the final product. The mechanism is analogous to the well-known synthesis of aspirin from salicylic acid.[13][14]

Reaction Mechanism: Acetylation

This reaction is also typically catalyzed by a small amount of strong acid, such as sulfuric acid or phosphoric acid.[14]

-

Activation of Acetic Anhydride: The acid catalyst protonates one of the carbonyl oxygens of acetic anhydride, increasing the electrophilicity of the adjacent carbonyl carbon.

-

Nucleophilic Attack: The lone pair of electrons on the phenolic oxygen of ethyl salicylate attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer and Elimination: The intermediate collapses, eliminating a molecule of acetic acid as a leaving group and forming a protonated version of the final product.[13]

-

Deprotonation: A weak base removes the final proton to yield this compound.

Caption: Acid-catalyzed mechanism for the acetylation of ethyl salicylate.

Experimental Protocol: Synthesis of this compound

Reagents and Equipment:

-

Ethyl Salicylate (from Part 1)

-

Acetic Anhydride

-

Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)

-

Ice-water bath

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 50 mL flask, place 8.3 g (0.05 mol) of purified ethyl salicylate.

-

Reagent Addition: Add 10.2 g (10 mL, 0.10 mol) of acetic anhydride to the flask, followed by 2-3 drops of concentrated sulfuric acid as a catalyst.[13]

-

Reaction Conditions: Gently warm the mixture in a water bath at approximately 50-60°C for 10-15 minutes.

-

Quenching: Cool the flask in an ice-water bath. To hydrolyze the excess acetic anhydride, cautiously add 20 mL of cold water dropwise. Stir the mixture until the product separates as an oil.

-

Isolation and Purification: Transfer the mixture to a separatory funnel. Extract the product with diethyl ether, wash the organic layer with saturated sodium bicarbonate solution (to remove acetic acid and catalyst), then with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Final Purification: The final product, this compound, is a liquid and should be purified by vacuum distillation.[15]

Characterization of this compound

-

Appearance: Colorless to yellowish liquid.[15]

-

Infrared (IR) Spectroscopy: Successful acetylation is confirmed by key changes in the IR spectrum compared to the starting material:

-

Disappearance of the broad phenolic -OH peak around 3200 cm⁻¹.

-

Appearance of a new C=O stretching band for the acetyl ester around 1760-1770 cm⁻¹.

-

The original ester carbonyl peak remains around 1720-1730 cm⁻¹.

-

-

¹H NMR Spectroscopy: The NMR spectrum provides conclusive evidence of the structure:

-

Appearance of a new sharp singlet around 2.3 ppm (3H) corresponding to the methyl protons of the acetyl group (-OCOCH₃).[16]

-

The ethyl group signals (triplet at ~1.4 ppm, quartet at ~4.4 ppm) remain.

-

The aromatic protons will show slightly different chemical shifts compared to the starting material due to the change in the electronic environment.

-

Disappearance of the phenolic -OH proton signal.

-

Workflow and Data Summary

The entire synthetic process from starting material to final product is a sequential workflow involving reaction, isolation, and purification at each stage.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. CN110283072B - Synthesis method of ethyl salicylate - Google Patents [patents.google.com]

- 4. westfield.ma.edu [westfield.ma.edu]

- 5. phillysim.org [phillysim.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ivypanda.com [ivypanda.com]

- 8. Ethyl salicylate - Wikipedia [en.wikipedia.org]

- 9. teachnlearnchem.com [teachnlearnchem.com]

- 10. ethyl salicylate(118-61-6) IR Spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. rsc.org [rsc.org]

- 13. byjus.com [byjus.com]

- 14. homework.study.com [homework.study.com]

- 15. chembk.com [chembk.com]

- 16. This compound | C11H12O4 | CID 10728 - PubChem [pubchem.ncbi.nlm.nih.gov]

Prepared for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 2-Acetoxybenzoate

Introduction

This compound, also known as ethyl acetylsalicylate, is a benzoate ester and a derivative of the well-known compound acetylsalicylic acid (aspirin). Its structural features, comprising both an ester and an acetyl group, confer upon it a unique set of physicochemical properties that are of significant interest in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a thorough guide to its analytical characterization. The methodologies presented herein are grounded in established scientific principles, ensuring both accuracy and reproducibility for researchers and drug development professionals.

Chemical Identity and Structure

-

Molecular Formula: C₁₁H₁₂O₄[1]

-

Synonyms: Ethyl acetylsalicylate, 2-Carbethoxyphenyl acetate, Acetylsalicylic acid ethyl ester[1][3]

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are fundamental to understanding the compound's behavior in various systems, from biological membranes to formulation matrices.

| Property | Value | Source(s) |

| Melting Point | 70-71 °C | [1][2] |

| Boiling Point | 278-279 °C (lit.) | [2][4] |

| Density | 1.158 g/mL at 25 °C (lit.) | [2][4] |

| Refractive Index (n20/D) | 1.506 (lit.) | [2][4] |

| Water Solubility | 3.32 g/L (at 37 °C) | [2][5] |

| logP (calculated) | 1.6 | [6] |

| Appearance | Colorless to pale yellow liquid | [3][7] |

Experimental Protocols for Physicochemical Property Determination

-

Principle: The melting point is a fundamental thermal property indicating the temperature at which a substance transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.

-

Methodology (Capillary Method):

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised rapidly to about 10-15 °C below the expected melting point and then increased at a rate of 1-2 °C per minute to ensure thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

-

-

Causality of Experimental Choices: A slow heating rate near the melting point is crucial to allow for efficient heat transfer, ensuring that the observed temperature accurately reflects the temperature of the sample. A broad melting range can indicate the presence of impurities.

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

-

Methodology (Thiele Tube Method):

-

Setup: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed in the test tube. The test tube is attached to a thermometer.

-

Heating: The assembly is heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Observation: As the liquid is heated, a steady stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

-

Causality of Experimental Choices: The Thiele tube design promotes uniform heating of the sample through convection currents. The point at which the liquid enters the capillary tube signifies that the vapor pressure of the sample is equal to the atmospheric pressure.

-

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature. The OECD Guideline 105 (Flask Method) is a standardized procedure for this determination.[1][2][6]

-

Methodology (OECD 105 - Flask Method):

-

Equilibration: An excess amount of this compound is added to a known volume of water in a flask.

-

Agitation: The flask is agitated at a constant temperature (e.g., 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: The mixture is allowed to stand to allow any undissolved solid to settle.

-

Quantification: A sample of the supernatant is carefully removed, filtered, and the concentration of dissolved this compound is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

-

Causality of Experimental Choices: Using an excess of the solid ensures that a saturated solution is formed. Maintaining a constant temperature is critical as solubility is temperature-dependent. The final analytical measurement provides a quantitative value for the solubility.

-

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. LogP is a measure of lipophilicity.

-

Methodology (Shake-Flask Method):

-

Phase Preparation: n-Octanol and water are mutually saturated by stirring them together overnight and then separating the layers.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (e.g., n-octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The funnel is shaken for a set period to allow for partitioning of the solute between the two phases.

-

Analysis: The layers are separated, and the concentration of this compound in each phase is determined analytically.

-

Calculation: LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

-

Causality of Experimental Choices: n-Octanol is used as a surrogate for biological membranes. The shake-flask method is a direct and reliable way to measure the partitioning of a compound between a lipophilic and a hydrophilic environment, which is crucial for predicting its behavior in biological systems.

Synthesis of this compound

Caption: Synthesis workflow for this compound.

Step-by-Step Synthesis Protocol

-

Principle: The synthesis is a two-step process involving an initial Fischer esterification of salicylic acid with ethanol to form ethyl salicylate, followed by acetylation of the phenolic hydroxyl group using acetic anhydride.

-

Methodology:

-

Esterification:

-

To a round-bottom flask, add salicylic acid and an excess of ethanol.

-

Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) while cooling the flask in an ice bath. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.[3]

-

Heat the mixture to reflux for several hours to drive the equilibrium towards the formation of the ester.

-

After cooling, the reaction mixture is worked up by neutralizing the excess acid and extracting the ethyl salicylate into an organic solvent.

-

-

Acetylation:

-

The crude ethyl salicylate is then reacted with acetic anhydride, often in the presence of a catalyst such as a small amount of acid or a base like pyridine.

-

The mixture is heated to ensure the complete acetylation of the phenolic hydroxyl group.

-

The reaction is quenched with water to hydrolyze any remaining acetic anhydride.

-

-

Purification:

-

The crude this compound is purified by either distillation under reduced pressure or recrystallization from a suitable solvent system.

-

-

Analytical Characterization

¹H NMR Spectroscopy

-

Principle: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the structure of a molecule by observing the magnetic properties of the hydrogen nuclei.

-

Sample Preparation: A small amount of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Typical Instrument Parameters:

-

Spectrometer: 300-500 MHz

-

Solvent: CDCl₃

-

Reference: Tetramethylsilane (TMS) at 0 ppm

-

-

Expected ¹H NMR Spectrum and Interpretation:

-

Aromatic Protons (4H): Multiple signals in the range of 7.0-8.0 ppm. The substitution pattern on the benzene ring will lead to a complex splitting pattern.

-

Ethyl Group (CH₂): A quartet around 4.4 ppm due to coupling with the adjacent methyl protons.

-

Acetyl Group (CH₃): A singlet around 2.3 ppm as there are no adjacent protons.

-

Ethyl Group (CH₃): A triplet around 1.4 ppm due to coupling with the adjacent methylene protons.

-

¹³C NMR Spectroscopy

-

Principle: Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

-

Sample Preparation: Similar to ¹H NMR, the sample is dissolved in a deuterated solvent.

-

Expected ¹³C NMR Spectrum and Interpretation:

-

Carbonyl Carbons (C=O): Two distinct signals in the downfield region, typically around 165-170 ppm for the ester and acetyl carbonyls.

-

Aromatic Carbons: Multiple signals in the range of 120-150 ppm.

-

Ethyl Group (OCH₂): A signal around 61 ppm.

-

Acetyl Group (CH₃): A signal around 21 ppm.

-

Ethyl Group (CH₃): A signal around 14 ppm.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. This provides information about the functional groups present.

-

Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

-

Expected FT-IR Spectrum and Interpretation:

-

C=O Stretching (Ester): A strong, sharp absorption band around 1750-1735 cm⁻¹.

-

C=O Stretching (Acetyl): Another strong, sharp absorption band around 1770-1750 cm⁻¹.

-

C-O Stretching (Ester): Strong absorptions in the 1300-1000 cm⁻¹ region.

-

Aromatic C=C Stretching: Medium to weak absorptions in the 1600-1450 cm⁻¹ region.

-

Aromatic C-H Bending: Bands in the 900-690 cm⁻¹ region, which can give information about the substitution pattern of the benzene ring.

-

Mass Spectrometry

-

Principle: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. This provides information about the molecular weight and fragmentation pattern of the compound.

-

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule. In EI, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.[1][5][7]

-

Expected Mass Spectrum and Interpretation:

-

Molecular Ion Peak (M⁺): A peak at m/z = 208, corresponding to the molecular weight of this compound.

-

Major Fragmentation Peaks:

-

Loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z = 163.

-

Loss of the acetyl group (-COCH₃) to give a fragment at m/z = 165.

-

Further fragmentation of these initial ions will lead to a characteristic pattern that can be used to confirm the structure.

-

-

Safety and Handling

This compound should be handled with standard laboratory safety precautions. It is advisable to wear protective gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Applications

This compound serves as a valuable intermediate in organic synthesis. Its structural similarity to aspirin makes it a compound of interest in medicinal chemistry research for the development of new therapeutic agents. It is also used in the fragrance and flavoring industry due to its pleasant odor.[3][5]

References

-

CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]

-

ChemBK. (2024, April 9). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 2. Electron ionization - Wikipedia [en.wikipedia.org]

- 3. westfield.ma.edu [westfield.ma.edu]

- 4. aclanthology.org [aclanthology.org]

- 5. Please explain the principles, advantages, and disadvantages of EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 6. acdlabs.com [acdlabs.com]

- 7. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

A Comprehensive Spectroscopic Guide to Ethyl 2-Acetoxybenzoate

This technical guide provides an in-depth analysis of the key spectroscopic data for ethyl 2-acetoxybenzoate (also known as ethyl acetylsalicylate), a molecule of significant interest in synthetic chemistry and drug development. For researchers and scientists, a thorough understanding of its spectral characteristics is paramount for structural verification, purity assessment, and quality control. This document moves beyond a simple data repository, offering insights into the causal relationships between molecular structure and spectral output, and providing validated protocols for data acquisition.

The structural formula of this compound is C₁₁H₁₂O₄, with a molecular weight of 208.21 g/mol .[1][2] Its identity is confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), each providing a unique and complementary piece of the structural puzzle.

Molecular Structure of this compound

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides a map of the hydrogen atoms in a molecule. The spectrum of this compound is characterized by distinct signals for the ethyl group, the acetyl group, and the aromatic protons.

Table 1: ¹H NMR Data for this compound (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 8.0 - 7.1 | Multiplet | 4H | Ar-H |

| 4.40 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| 2.35 | Singlet (s) | 3H | -O-C(=O)-CH₃ |

| 1.38 | Triplet (t) | 3H | -O-CH₂-CH₃ |

Interpretation of the ¹H NMR Spectrum: The ¹H NMR spectrum provides clear, unambiguous evidence for the structure of this compound.

-

Aromatic Region (δ 8.0 - 7.1): The complex multiplet integrating to four protons is characteristic of a disubstituted benzene ring. The specific pattern and chemical shifts within this region are dictated by the electronic effects of the ortho-acetoxy and ester substituents.

-

Ethyl Group (δ 4.40 and 1.38): The presence of an ethyl ester is confirmed by two key signals. The downfield quartet at δ 4.40 ppm corresponds to the methylene (-CH₂-) protons, which are deshielded by the adjacent oxygen atom.[3][4] This quartet arises from coupling to the three protons of the neighboring methyl group. The upfield triplet at δ 1.38 ppm, integrating to three protons, is assigned to the terminal methyl (-CH₃) group, split by the two protons of the adjacent methylene group.

-

Acetyl Group (δ 2.35): A sharp singlet integrating to three protons at approximately δ 2.35 ppm is the characteristic signature of the acetyl methyl group (-COCH₃). Its protons are deshielded by the adjacent carbonyl group, and as there are no neighboring protons to couple with, the signal appears as a singlet.[4]

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for a complete carbon count and characterization of the functional groups.

Table 2: ¹³C NMR Data for this compound (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 169.5 | Acetyl C =O |

| ~ 165.0 | Ethyl Ester C =O |

| ~ 150.0 | Ar-C -O |

| ~ 134.0 - 121.0 | Aromatic C H & C -COOEt |

| ~ 61.5 | -O-CH₂ -CH₃ |

| ~ 21.0 | -O-C(=O)-CH₃ |

| ~ 14.0 | -O-CH₂-CH₃ |

Interpretation of the ¹³C NMR Spectrum: The ¹³C NMR spectrum corroborates the structure derived from ¹H NMR data.

-

Carbonyl Carbons (δ > 160): Two distinct signals are observed in the downfield region, characteristic of carbonyl carbons. The peak around δ 169.5 ppm is assigned to the acetyl carbonyl, while the peak at ~165.0 ppm corresponds to the ethyl ester carbonyl.[5][6]

-

Aromatic Carbons (δ 150 - 121): The signals for the six carbons of the benzene ring appear in this range. The carbon attached to the acetoxy group (Ar-C-O) is the most deshielded among the ring carbons, appearing around δ 150.0 ppm. The other five aromatic carbons produce signals between δ 134.0 and 121.0 ppm.[6]

-

Aliphatic Carbons (δ < 70): The upfield region contains the signals for the aliphatic carbons. The methylene carbon (-O-CH₂-) of the ethyl group is found around δ 61.5 ppm, deshielded by the ester oxygen. The acetyl methyl carbon (-COCH₃) appears near δ 21.0 ppm, and the terminal methyl carbon of the ethyl group is the most shielded, appearing at approximately δ 14.0 ppm.[5]

Experimental Protocol for NMR Spectroscopy

The integrity of NMR data is critically dependent on meticulous sample preparation.[7]

Caption: Standard workflow for NMR sample preparation and data acquisition.

-

Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean vial.[7][8]

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃). Chloroform-d is a common choice for nonpolar organic compounds.[7][9] Include an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[9]

-

Dissolution & Transfer: Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to prevent magnetic field distortions.

-

Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument will then perform a series of automated or manual procedures:

-

Locking: The magnetic field is stabilized by locking onto the deuterium signal of the solvent.[7]

-

Shimming: The magnetic field is homogenized across the sample to ensure sharp, well-resolved peaks.[7]

-

Tuning: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize signal sensitivity.[7]

-

-

Data Acquisition: Set the appropriate experimental parameters (e.g., number of scans, pulse sequence) and acquire the spectrum.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule.[10] It measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Table 3: Key IR Absorptions for this compound

| Frequency Range (cm⁻¹) | Bond Vibration | Intensity | Assignment |

|---|---|---|---|

| 3100-3000 | C-H Stretch | Medium | Aromatic (sp²) |

| 2980-2850 | C-H Stretch | Medium | Aliphatic (sp³) |

| ~ 1765 | C=O Stretch | Strong, Sharp | Acetyl Ester |

| ~ 1730 | C=O Stretch | Strong, Sharp | Ethyl Ester |

| ~ 1600, ~1485 | C=C Stretch | Medium | Aromatic Ring |

| ~ 1200 | C-O Stretch | Strong | Acetoxy (Aryl-O) |

| ~ 1100 | C-O Stretch | Strong | Ester (O-Alkyl) |

Interpretation of the IR Spectrum: The IR spectrum of this compound is dominated by strong absorptions from its two distinct ester functional groups.

-

Carbonyl (C=O) Stretching Region: This is the most diagnostic region of the spectrum. Two strong, sharp peaks are expected. The absorption at the higher wavenumber (~1765 cm⁻¹) is characteristic of the phenyl acetate (acetoxy) group. The second strong peak, at a slightly lower wavenumber (~1730 cm⁻¹), is attributed to the conjugated ethyl ester group.[11][12] The conjugation with the aromatic ring slightly lowers the frequency compared to a saturated ester.[4]

-

C-H Stretching Region: Absorptions just above 3000 cm⁻¹ are indicative of C-H bonds on the aromatic ring (sp² carbons), while those just below 3000 cm⁻¹ are from the C-H bonds of the ethyl and acetyl groups (sp³ carbons).

-

Fingerprint Region (< 1500 cm⁻¹): This region contains a complex pattern of peaks, including the strong C-O stretching vibrations of the two ester groups around 1200-1100 cm⁻¹.[13][14] Aromatic C=C stretching bands also appear around 1600 and 1485 cm⁻¹. While complex, this region is unique to the molecule and serves as a "fingerprint" for identification.[13]

Experimental Protocol for FT-IR Spectroscopy (Thin Film Method)

For a liquid sample like this compound, the thin film method is straightforward and efficient.

-

Prepare Salt Plates: Obtain two clean, dry salt plates (e.g., NaCl or KBr) from a desiccator. Handle them only by the edges to avoid moisture contamination from fingerprints.

-

Apply Sample: Place a single drop of this compound onto the center of one plate.

-

Form Film: Gently place the second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.

-

Acquire Spectrum: Place the sandwiched plates into the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

Cleaning: After analysis, disassemble the plates, clean them thoroughly with a dry solvent (e.g., acetone or methylene chloride), and return them to the desiccator to prevent fogging from atmospheric moisture.[15]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[16] It provides the exact molecular weight and crucial information about a molecule's structure through the analysis of its fragmentation patterns.

Table 4: Expected Key Ions in the Mass Spectrum of this compound

| m/z | Ion | Loss from Molecular Ion |

|---|---|---|

| 208 | [C₁₁H₁₂O₄]⁺˙ | Molecular Ion (M⁺˙) |

| 166 | [C₉H₁₀O₃]⁺˙ | Loss of •CH₂=C=O (ketene) |

| 163 | [C₉H₇O₃]⁺ | Loss of •OC₂H₅ (ethoxy radical) |

| 138 | [C₈H₆O₂]⁺˙ | Loss of C₂H₅OH (ethanol) |

| 121 | [C₇H₅O₂]⁺ | Loss of •OC₂H₅ and CO |

| 43 | [CH₃CO]⁺ | Acetyl Cation |

Interpretation of the Mass Spectrum: Under electron ionization (EI), the this compound molecule will ionize and fragment in predictable ways.

-

Molecular Ion (m/z 208): The peak corresponding to the intact radical cation (M⁺˙) should be observed, confirming the molecular weight of 208.[17]

-

Key Fragmentation Pathways: The fragmentation is driven by the stability of the resulting ions and neutral fragments.

-

Loss of Ethoxy Radical (m/z 163): A common fragmentation for ethyl esters is the loss of the ethoxy radical (•OC₂H₅, 45 Da), leading to a stable acylium ion at m/z 163.

-

Loss of Ketene (m/z 166): A characteristic fragmentation of aryl acetates is the loss of a neutral ketene molecule (CH₂=C=O, 42 Da), resulting in a fragment corresponding to the ethyl salicylate radical cation at m/z 166.

-

Formation of Acetyl Cation (m/z 43): The cleavage of the acetoxy group bond can produce the highly stable acetyl cation ([CH₃CO]⁺), which often appears as a prominent base peak in the spectrum.

-

Visualization of Key Fragmentation Pathways

Caption: Major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: A small amount of the sample is introduced into the instrument, often via direct infusion or coupled with a gas chromatograph (GC-MS) for separation and analysis of complex mixtures.[18]

-

Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV in Electron Ionization). This process ejects an electron from the molecule, forming a positively charged radical ion (molecular ion).[17][19]

-

Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.[18][19]

-

Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value, generating the mass spectrum.[17]

Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR, and MS provides a comprehensive and self-validating spectroscopic profile of this compound. ¹H and ¹³C NMR confirm the precise arrangement of the carbon-hydrogen framework, IR spectroscopy identifies the key ester functional groups, and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. Together, these techniques offer an unequivocal confirmation of the molecule's structure, providing researchers with the robust analytical foundation required for advanced scientific applications.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

University of Oxford, Department of Chemistry. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Nichols, M. A. (2017, March 26). How to Determine Structure of an Ester from Proton NMR Spectrum [Video]. YouTube. Retrieved from [Link]

-

TheElkchemist. (2023, March 14). NMR Spectroscopy | Interpreting Spectra | Ester [Video]. YouTube. Retrieved from [Link]

-

University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Spectroscopy Tutorial: Esters. Retrieved from [Link]

-

Spectroscopy Online. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Retrieved from [Link]

-

Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Oregon State University, Department of Chemistry. (n.d.). Mass Spectrometry: The Experiment. Retrieved from [Link]

-

Massachusetts Institute of Technology. (n.d.). Infrared Spectroscopy (IR) - Experimental Design. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Michigan State University, Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

-

Michigan State University, Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

University of Cambridge, Department of Chemistry. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

-

National Institutes of Health. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). Experiment 11 — Infrared Spectroscopy. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]

-

Scribd. (n.d.). IR Spectrum Analysis of Aromatic Compounds. Retrieved from [Link]

-

ChemBK. (2024, April 9). This compound. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Mass spectrometry 1. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-(2-ethoxy-2-oxoethyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl p-acetoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. Retrieved from [Link]

-

Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. Retrieved from [Link]

Sources

- 1. This compound | C11H12O4 | CID 10728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 3. m.youtube.com [m.youtube.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. NMR Spectroscopy [www2.chemistry.msu.edu]

- 10. Experimental Design [web.mit.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. Mass Spectrometry [www2.chemistry.msu.edu]

- 18. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 19. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Hydrolysis Kinetics of Ethyl 2-Acetoxybenzoate to Salicylic Acid

This guide provides a comprehensive exploration of the chemical kinetics governing the hydrolysis of ethyl 2-acetoxybenzoate, a compound structurally related to acetylsalicylic acid (aspirin), into its principal degradation product, salicylic acid. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require a deep, mechanistic understanding and practical guidance for studying this transformation.

Introduction: The Significance of Ester Hydrolysis in Drug Stability

Ester hydrolysis is a critical degradation pathway for many pharmaceutical compounds, impacting their stability, efficacy, and safety. This compound, an ester of salicylic acid, serves as an excellent model for understanding these processes. Its hydrolysis reaction, which yields salicylic acid and ethanol, is analogous to the degradation of aspirin, a widely studied phenomenon.[1][2] Understanding the kinetics of this reaction—the rate at which it occurs and the factors that influence this rate—is paramount for formulation development, stability testing, and ensuring the therapeutic viability of ester-containing drugs.

The hydrolysis of an ester like this compound can be catalyzed by acid or base.[3] The reaction involves the nucleophilic attack of a water molecule or a hydroxide ion on the carbonyl carbon of the ester group, leading to the cleavage of the ester bond.[4][5]

Mechanistic Pathways of this compound Hydrolysis

The rate of hydrolysis of this compound is profoundly influenced by the pH of the medium. Different mechanistic pathways dominate under acidic, neutral, and basic conditions. This relationship is often visualized in a pH-rate profile, which plots the logarithm of the observed rate constant (k_obs) against pH.[6][7]

Acid-Catalyzed Hydrolysis (pH < 4)

Under strongly acidic conditions, the reaction is specifically catalyzed by hydronium ions (H₃O⁺). The mechanism involves the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[5][7]

The rate law for this region can be expressed as: Rate = k_H+ * [this compound] * [H₃O⁺]

Where k_H+ is the second-order rate constant for acid catalysis. Since the concentration of H₃O⁺ is constant at a given pH, the reaction follows pseudo-first-order kinetics.[6]

Caption: Mechanism of acid-catalyzed hydrolysis of this compound.

Water-Mediated Hydrolysis (pH 4-8)

In the near-neutral pH range, the hydrolysis is primarily driven by the uncatalyzed attack of water molecules on the ester. The rate of this reaction is relatively slow and largely independent of pH in this region.[7]

The rate law is: Rate = k_H2O * [this compound]

Where k_H2O is the first-order rate constant for the water-mediated reaction.

Base-Catalyzed Hydrolysis (pH > 8)

In alkaline media, hydrolysis is catalyzed by hydroxide ions (OH⁻), which are much stronger nucleophiles than water. This reaction, often termed saponification, is typically much faster than the acid-catalyzed or water-mediated pathways.[3][4] The mechanism involves the direct attack of the hydroxide ion on the carbonyl carbon.[4]

The rate law for this region is: Rate = k_OH- * [this compound] * [OH⁻]

Where k_OH- is the second-order rate constant for base catalysis. This reaction also follows pseudo-first-order kinetics at a constant pH.[8]

Caption: Mechanism of base-catalyzed hydrolysis of this compound.

Experimental Design for Kinetic Analysis

A robust experimental design is crucial for accurately determining the hydrolysis kinetics. The following protocol outlines a validated approach using UV-Vis spectrophotometry, a widely adopted technique for this type of analysis due to its simplicity and the strong UV absorbance of the product, salicylic acid.[9][10]

Materials and Reagents

-

This compound (high purity)[11]

-

Buffer solutions (pH 2-12, e.g., phosphate, acetate, borate)

-

Hydrochloric acid and Sodium hydroxide for pH adjustment

-

Deionized water

-

Ethanol (for stock solution preparation)

-

UV-Vis Spectrophotometer

-

Constant temperature water bath or incubator[6]

-

Volumetric flasks, pipettes, and cuvettes

Experimental Protocol: Determining the Pseudo-First-Order Rate Constant (k_obs)

The following workflow is designed to measure the rate of hydrolysis at a specific pH and temperature.

Caption: Workflow for determining the pseudo-first-order rate constant (k_obs).

Step-by-Step Methodology:

-

Preparation: Prepare a series of buffer solutions covering the desired pH range. Ensure the ionic strength is kept constant across all buffers.

-

Temperature Control: Place the buffer solutions in a constant temperature water bath and allow them to equilibrate. A temperature of 60°C can be used to accelerate the reaction for easier measurement.[12]

-

Reaction Initiation: Prepare a concentrated stock solution of this compound in a small amount of ethanol to ensure solubility. To start a kinetic run, inject a small, precise volume of this stock solution into the pre-heated buffer in a volumetric flask.[6]

-

Sampling: At regular time intervals, withdraw aliquots from the reaction mixture. The frequency of sampling should be adjusted based on the expected reaction rate (faster sampling for higher pH values).

-

Spectrophotometric Analysis: Immediately measure the absorbance of each aliquot at the wavelength of maximum absorbance (λ_max) for salicylic acid (approximately 298-303 nm).[6][10]

-

Determining A_infinity: The absorbance at infinite time (A_infinity), corresponding to 100% hydrolysis, can be determined by either waiting for the reaction to go to completion (several half-lives) or by preparing a standard solution of salicylic acid with a concentration equivalent to the complete hydrolysis of the initial this compound.[6]

-

Data Analysis: The hydrolysis of this compound follows pseudo-first-order kinetics at a constant pH.[6] The observed rate constant, k_obs, is determined by plotting ln(A_infinity - A_t) versus time (t), where A_t is the absorbance at time t. This plot should yield a straight line with a slope of -k_obs.[6]

Data Presentation and Interpretation

To build a comprehensive understanding, the experiment should be repeated at various pH values and temperatures.

Influence of pH

The relationship between the observed rate constant and pH is critical. A summary table should be constructed to present the kinetic data clearly.

| pH | Temperature (°C) | Observed Rate Constant, k_obs (s⁻¹) | Half-life, t_½ (s) |

| 2.0 | 60 | [Experimental Value] | [Calculated Value] |

| 4.0 | 60 | [Experimental Value] | [Calculated Value] |

| 7.0 | 60 | [Experimental Value] | [Calculated Value] |

| 10.0 | 60 | [Experimental Value] | [Calculated Value] |

| 12.0 | 60 | [Experimental Value] | [Calculated Value] |

Half-life (t_½) is calculated as 0.693 / k_obs for a first-order reaction.

Plotting log(k_obs) versus pH will generate the pH-rate profile, which typically shows a V-shape or a more complex curve, indicating the transition between the different catalytic mechanisms.[7][12]

Influence of Temperature

The effect of temperature on the reaction rate is described by the Arrhenius equation.[13] By determining k_obs at several different temperatures (e.g., 40, 50, 60, and 70 °C) at a constant pH, the activation energy (Ea) for the hydrolysis can be calculated.

k = A * e^(-Ea / RT)

A plot of ln(k_obs) versus 1/T (where T is the absolute temperature in Kelvin) yields a straight line with a slope of -Ea / R, where R is the ideal gas constant.[13][14] This provides fundamental thermodynamic insight into the reaction's energy barrier.

Advanced Analytical Considerations

While UV-Vis spectrophotometry is a robust method, High-Performance Liquid Chromatography (HPLC) offers superior specificity and the ability to simultaneously monitor the disappearance of the reactant (this compound) and the appearance of the product (salicylic acid).[15] A reversed-phase HPLC method with a C18 column and a mobile phase of acetonitrile/water with acid (to suppress ionization) is typically effective for separating these compounds.[15][16]

Conclusion

The hydrolysis of this compound is a multi-faceted process governed by well-defined kinetic principles. Its rate is highly sensitive to pH and temperature, with distinct acid-catalyzed, water-mediated, and base-catalyzed mechanisms dominating in different regimes. By employing systematic experimental protocols, such as the time-resolved UV-Vis spectrophotometric method detailed here, researchers can accurately quantify the reaction kinetics. This knowledge is fundamental for predicting the stability of ester-containing pharmaceuticals and for designing formulations that ensure their potency and safety over their shelf life.

References

- Catalysis: The pH-Rate Dependence of the Hydrolysis of Aspirin. (n.d.). Retrieved from a study on the pH-rate profile of aspirin hydrolysis, which follows pseudo-first order kinetics. The study outlines using UV-Vis spectrophotometry to monitor the reaction.

-

Variable pH Kinetics: An Easy Determination of pH-rate Profile. Journal of Pharmaceutical Sciences, 90(3), 270-4. doi: 10.1002/1520-6017(200103)90:3<270::aid-jps2>3.0.co;2-#. [Link]

- Hydrolysis of Aspirin Studied by Spectrophotometric and Fluorometric Variable-Temperature Kinetics. (2025-08-06). ResearchGate.

-

The Effect of pH on the Hydrolysis of Acetylsalicylic Acid (C9H8O4) to Salicylic Acid (C7H6O3) and Acetic Acid (C2H4O2) at 333.15 K (60 °C). (2024-11-15). Sciforum. This article investigates how pH affects the rate of aspirin hydrolysis. [Link]

-

Aspirin Hydrolysis at pH 2. (2021-01-27). Chemistry Stack Exchange. This source provides a detailed explanation of the different mechanisms of aspirin hydrolysis across a wide pH range. [Link]

-

Exploring the Effect of Temperature on the Concentration of Salicylic Acid in Acetylsalicylic Acid. (n.d.). ChemRxiv. This study explores the correlation between temperature and the hydrolysis of aspirin. [Link]

-

Decomposition of Aspirin in the Solid State in the Presence of Limited Amounts of Moisture II: Kinetics and Salting-In of Aspirin in Aqueous Acetic Acid Solutions. Journal of Pharmaceutical Sciences, 77(4), 314-7. doi: 10.1002/jps.2600770406. [Link]

- Hydrolysis of aspirin. Intramolecular general base catalysis of ester hydrolysis. (2019-05-13). ResearchGate. This paper discusses the intramolecular general base catalysis mechanism in aspirin hydrolysis.

-

The kinetics of hydrolysis of acetylsalicylic acid (Aspirin) in different polar media. (n.d.). SciSpace. This study follows the rate of aspirin hydrolysis by measuring the amount of salicylic acid produced. [Link]

-

Effect of Temperature on the Purity and Yield of Aspirin. (n.d.). AWS. This paper discusses the impact of temperature on aspirin stability and hydrolysis. [Link]

-

Video: Hydrolysis of Aspirin | Overview, Reactions & Mechanism. (n.d.). Study.com. This resource provides a general overview of aspirin hydrolysis. [Link]

-

What is the complete chemical mechanism for the base hydrolysis of aspirin to salicylic acid? (n.d.). Homework.Study.com. This page details the mechanism of base-catalyzed hydrolysis of aspirin. [Link]

-

Hydrolysis of Aspirin | Overview, Reactions & Mechanism - Lesson. (n.d.). Study.com. Provides a lesson on the hydrolysis of aspirin. [Link]

-

hydrolysis of esters. (n.d.). Chemguide. This page explains the principles of acid and base-catalyzed ester hydrolysis. [Link]

- A Review on a Some Analytical Methods for Determination of Salicylic Acid. (2019-10-16). ResearchGate. This review covers various analytical techniques for salicylic acid determination, including UV spectrophotometry and HPLC.

- Synthesis and characterization of 2‐acetoxybenzoic acid‐dextran ester conjugates. (2025-08-05). This article discusses hydrolysis in buffer solutions.

- Salicylates. (n.d.).

-

This compound. (n.d.). PubChem. Provides chemical data for this compound. [Link]

- Kinetics of Synthesis and Hydrolysis of Ethyl Benzoate over Amberlyst 39. (2025-08-05). ResearchGate.

-

Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin. Chemosphere, 49(3), 353-61. doi: 10.1016/s0045-6535(02)00279-5. [Link]

-

Development of a new analytical method for determination of acetylsalicylic and salicylic acids in tablets by reversed phase liquid chromatography. (n.d.). SciELO. This article describes an HPLC method for separating and quantifying acetylsalicylic acid and salicylic acid. [Link]

- Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques. (2025-07-20). Science and Education Publishing.

-

15.8: Hydrolysis of Esters. (2022-09-15). Chemistry LibreTexts. This resource provides a general explanation of ester hydrolysis. [Link]

- In the alkaline hydrolysis of ethyl benzoate, it produces benzoic acid as its end product. What is the reaction pathway? Does it undergo nucleophilic substitution? (2025-03-15). Quora.

- Methods for the synthesis of salicylic acid. A review. (n.d.). ResearchGate. This review covers methods for synthesizing salicylic acid.

Sources

- 1. study.com [study.com]

- 2. study.com [study.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. homework.study.com [homework.study.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. farm.ucl.ac.be [farm.ucl.ac.be]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. quora.com [quora.com]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound | C11H12O4 | CID 10728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. sciforum.net [sciforum.net]

- 13. Decomposition of aspirin in the solid state in the presence of limited amounts of moisture II: Kinetics and salting-in of aspirin in aqueous acetic acid solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. scielo.br [scielo.br]

- 16. sciepub.com [sciepub.com]

The Multifaceted Therapeutic Potential of Ethyl 2-Acetoxybenzoate and Its Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: Reimagining a Classic Scaffold

Ethyl 2-acetoxybenzoate, an ester derivative of the venerable acetylsalicylic acid, represents a foundational scaffold in medicinal chemistry. While its parent compound, aspirin, is a household name, the nuanced world of its derivatives offers a fertile ground for the development of novel therapeutics with enhanced efficacy and tailored activity profiles. This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanistic underpinnings of this compound and its structurally related analogues. Designed for researchers, scientists, and drug development professionals, this document aims to be a comprehensive resource, elucidating the therapeutic promise harbored within this versatile chemical class. We will delve into their anti-inflammatory, analgesic, and anticancer properties, supported by detailed experimental protocols, quantitative data, and mechanistic insights to empower your research and development endeavors.

Synthetic Strategies: Building the Molecular Arsenal

The synthesis of this compound and its derivatives is primarily achieved through well-established esterification and acylation reactions. The choice of synthetic route is often dictated by the desired structural modifications and the nature of the starting materials.

Fischer-Speier Esterification: A Classic Approach

The direct esterification of salicylic acid with ethanol in the presence of an acid catalyst is a common and straightforward method for producing ethyl salicylate, a precursor to this compound.[1][2]

Experimental Protocol: Synthesis of Ethyl Salicylate [1]

-

Reaction Setup: In a 100 mL round-bottom flask, combine 5 g of dry salicylic acid with 20 mL of 100% ethanol.

-

Catalyst Addition: Add approximately 0.5 g of boric acid as a catalyst. Concentrated sulfuric acid can also be used.[2]

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle boil using a heating mantle or hot plate. Maintain the reflux for a minimum of 1.5 hours.

-

Work-up: After cooling, transfer the reaction mixture to a separatory funnel.

-

Extraction: Add 10 mL of 2M NaOH(aq) to the separatory funnel. The ethyl salicylate will form an insoluble bottom layer. Allow the layers to separate.

-

Purification: The crude ethyl salicylate can be further purified by distillation.

Schotten-Baumann Reaction: Versatility in Acylation

The Schotten-Baumann reaction offers a versatile method for acylating phenols and amines, making it suitable for synthesizing a wide array of benzoate esters and amides.[3][4][5] This reaction is typically performed in a two-phase system with a base to neutralize the generated acid.[6]

Experimental Protocol: General Schotten-Baumann Benzoylation of a Phenol [3][4]

-

Reactant Preparation: Dissolve the phenolic starting material in a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Base Addition: In a separate flask, prepare an aqueous solution of a base, typically 10% sodium hydroxide.

-

Reaction: Add the benzoyl chloride (or a substituted derivative) to the phenolic solution. Then, add the aqueous base to the mixture with vigorous stirring.

-

Reaction Time: Continue stirring for 15-30 minutes. The disappearance of the characteristic smell of benzoyl chloride can indicate the completion of the reaction.

-

Isolation: The solid benzoate ester will precipitate out of the solution and can be collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Synthesis of a Key Intermediate: Methyl 2-acetoxy-5-aminobenzoate

This derivative serves as a valuable building block for more complex molecules. Its synthesis involves the hydrolysis of a Schiff base precursor.[7]

Experimental Protocol: Synthesis of Methyl 2-acetoxy-5-aminobenzoate [7]

-

Hydrolysis: Boil 19 g of methyl 2-acetoxy-5-benzylideneaminobenzoate with 100 mL of water for 1 hour.

-

Isolation: Cool the reaction mixture and evaporate it to dryness under vacuum.

-

Purification: Recrystallize the resulting solid from water to yield the pure methyl 2-acetoxy-5-aminobenzoate.

Characterization of Synthesized Compounds:

The structural integrity of the synthesized derivatives should be confirmed using a combination of spectroscopic techniques, including:

-

¹H NMR and ¹³C NMR Spectroscopy: To elucidate the carbon-hydrogen framework.

-

FTIR Spectroscopy: To identify key functional groups.

-

Mass Spectrometry: To confirm the molecular weight.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

The anti-inflammatory properties of salicylates are well-documented and form the cornerstone of their therapeutic use.[8][9] The primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the production of pro-inflammatory prostaglandins.[8] Furthermore, salicylates can modulate the NF-κB signaling pathway, a key regulator of the inflammatory response.

Mechanism of Action: A Two-Pronged Attack

-

COX Inhibition: this compound and its derivatives can inhibit both COX-1 and COX-2 enzymes. This inhibition reduces the synthesis of prostaglandins, which are mediators of pain, fever, and inflammation.[8] The acetyl group of aspirin, for instance, irreversibly acetylates a serine residue in the active site of COX enzymes.[10]

-

NF-κB Pathway Inhibition: Salicylates can prevent the activation of NF-κB, a transcription factor that controls the expression of numerous pro-inflammatory genes.[11] This is achieved by inhibiting the degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm.[11]

Caption: Simplified signaling pathway for the anti-inflammatory action of salicylates.

In Vivo Evaluation of Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a widely used and reliable method for assessing the acute anti-inflammatory activity of novel compounds.

Experimental Protocol: Carrageenan-Induced Paw Edema [11]

-

Animal Model: Use male Wistar rats (150-200 g).

-

Compound Administration: Administer the test compound or vehicle orally or intraperitoneally.

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

| Derivative | Dose (mg/kg) | % Inhibition of Edema (at 3h) | Reference |

| Aspirin Nanoemulsion | 60 | Significant reduction | [11] |

| Aspirin Nano Multiple Emulsion | 60 | Significant reduction | [11] |

| Methyl Ester of Acetylsalicylic Acid | - | Appreciable activity | [12] |

Analgesic Activity: Alleviating Pain at its Source

The analgesic effects of this compound and its derivatives are closely linked to their anti-inflammatory properties, primarily through the inhibition of prostaglandin synthesis.[13] These compounds have shown efficacy in various animal models of pain.

In Vivo Evaluation of Analgesic Activity

Several well-established animal models are employed to screen for and characterize the analgesic potential of new chemical entities.

Experimental Protocol: Acetic Acid-Induced Writhing Test [11][14]

-

Animal Model: Use Swiss albino mice (20-25 g).

-

Compound Administration: Administer the test compound or vehicle orally or intraperitoneally 30 minutes before the induction of writhing.

-

Induction of Writhing: Inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally.

-

Observation: Five minutes after the acetic acid injection, count the number of writhes (abdominal constrictions) for each mouse over a 10-minute period.

-

Data Analysis: Calculate the percentage protection against writhing for the treated groups compared to the control group.

Experimental Protocol: Hot Plate Test [11][15]

-

Animal Model: Use mice or rats.

-

Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

-

Baseline Measurement: Determine the baseline reaction time for each animal by placing it on the hot plate and recording the time until it licks its paws or jumps. A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.

-

Compound Administration: Administer the test compound or vehicle.

-

Post-treatment Measurement: Measure the reaction time at various intervals after drug administration (e.g., 30, 60, 90, and 120 minutes).

-

Data Analysis: An increase in the reaction time compared to the baseline indicates an analgesic effect.

| Derivative | Animal Model | Assay | Dose (mg/kg) | Observed Effect | Reference |

| o-Diphenylacetoxy benzoic acid | Mice | - | - | Superior analgesic to aspirin | [13] |

| Aspirin Nanoemulsion | Rats | Acetic Acid Writhing | 60 | Decreased number of constrictions | [11] |

| Aspirin Nanoemulsion | Rats | Hot Plate | 60 | Increased reaction time | [11] |

| 5-acetamido-2-hydroxy benzoic acid derivative (PS3) | Mice | Acetic Acid Writhing | 20 and 50 | 74% and 75% reduction in painful activity | [16][17] |

Anticancer Activity: A New Frontier for an Old Scaffold

Recent research has unveiled the promising anticancer potential of benzoic acid derivatives.[18][19] These compounds can induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including the modulation of key signaling pathways.

Mechanism of Action: Inducing Cancer Cell Demise

-

Apoptosis Induction: Benzoic acid derivatives have been shown to induce apoptosis in various cancer cell lines.[18] This can occur through the activation of intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

-

HDAC Inhibition: Some benzoic acid derivatives have been found to inhibit histone deacetylases (HDACs), enzymes that are often overexpressed in cancer cells.[20] HDAC inhibition can lead to the re-expression of tumor suppressor genes and induce cell cycle arrest and apoptosis.

Caption: Proposed mechanisms for the anticancer activity of benzoic acid derivatives.

In Vitro Evaluation of Anticancer Activity

The MTT assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.

Experimental Protocol: MTT Assay [18]

-

Cell Culture: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

| Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |

| Compound 2 | MCF-7 | 18.7 | [18] |

| Compound 14 | MCF-7 | 15.6 | [18] |

| Benzoic Acid | MG63 | 85.54 (µg/ml) | [21][22] |

| Benzoic Acid | CRM612 | 100.3 (µg/ml) | [21][22] |

| Benzoic Acid | A673 | 115.9 (µg/ml) | [21][22] |

Conclusion and Future Directions

The this compound scaffold and its derivatives continue to be a rich source of therapeutic innovation. Their well-established anti-inflammatory and analgesic properties, coupled with emerging evidence of their anticancer potential, underscore their significance in modern drug discovery. The synthetic versatility of this chemical class allows for the fine-tuning of their pharmacological profiles, paving the way for the development of next-generation therapeutics with improved efficacy and reduced side effects. Future research should focus on elucidating the structure-activity relationships of novel derivatives, exploring their potential in other therapeutic areas, and advancing the most promising candidates through preclinical and clinical development. This guide provides a solid foundation for researchers to build upon, fostering the continued exploration of this remarkable class of molecules.

References

-

Weaver, L. C., Richards, A. B., & Martin, H. E. (2011). Analgesic and Antipyretic Properties of Some Aspirin Derivatives. Journal of Pharmacy and Pharmacology. Retrieved from [Link]

-

Gombar, V., Kapoor, V. K., & Singh, H. (1983). Quantitative structure-activity relationships. Antiinflammatory activity of salicylic acid derivatives. Arzneimittelforschung, 33(9), 1226-1230. Retrieved from [Link]

-

Shakeel, F., et al. (2012). Anti-inflammatory and Analgesic Activity of Novel Oral Aspirin-Loaded Nanoemulsion and Nano Multiple Emulsion Formulations Generated Using Ultrasound Cavitation. International Journal of Nanomedicine, 7, 4567-4576. Retrieved from [Link]

-

Science in Motion. (n.d.). #15 Synthesis of Ethyl Salicylate from Salicylic Acid. Retrieved from [Link]

-

Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]

-

ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. Retrieved from [Link]

-

Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]

-

ResearchGate. (n.d.). Summary of the IC50 (µ M) values of the tested derivatives against a panel of cancer cells. Retrieved from [Link]

-

ResearchGate. (n.d.). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Retrieved from [Link]

-

SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 1 IC 50 values of derivatives against cancer cells and relative... Retrieved from [Link]

-

Ru-Rong Ji, et al. (2020). Natural Salicylates and Their Roles in Human Health. Molecules, 25(23), 5567. Retrieved from [Link]

-

S. K. Singh, et al. (2016). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). Oncotarget, 7(43), 70736-70753. Retrieved from [Link]

-

ResearchGate. (n.d.). IC 50 values (lM) of test compounds against different cancer cell lines. Retrieved from [Link]

-